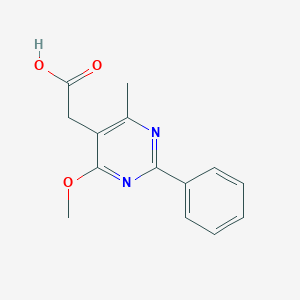
3,5-ditert-butyl-N-(2-naphthyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-ditert-butyl-N-(2-naphthyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of two tert-butyl groups attached to the benzene ring and a naphthyl group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-ditert-butyl-N-(2-naphthyl)benzamide can be achieved through several methods. One common approach involves the reaction of 3,5-di-tert-butylbenzoic acid with naphthalen-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,5-ditert-butyl-N-(2-naphthyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and naphthalenes.
科学研究应用
3,5-ditert-butyl-N-(2-naphthyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
作用机制
The mechanism of action of 3,5-ditert-butyl-N-(2-naphthyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain proteases or kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,5-di-tert-butylcatechol: A related compound with similar tert-butyl groups but different functional groups.
3,5-di-tert-butyl-4-hydroxybenzaldehyde: Another compound with tert-butyl groups and a hydroxyl group on the benzene ring.
3,5-di-tert-butyl-2-hydroxybenzaldehyde: Similar structure with hydroxyl and aldehyde groups.
Uniqueness
3,5-ditert-butyl-N-(2-naphthyl)benzamide is unique due to the presence of both tert-butyl groups and a naphthyl group, which confer distinct chemical and physical properties.
属性
分子式 |
C25H29NO |
|---|---|
分子量 |
359.5g/mol |
IUPAC 名称 |
3,5-ditert-butyl-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C25H29NO/c1-24(2,3)20-13-19(14-21(16-20)25(4,5)6)23(27)26-22-12-11-17-9-7-8-10-18(17)15-22/h7-16H,1-6H3,(H,26,27) |
InChI 键 |
ASWGUAKBHFLNPC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol](/img/structure/B376910.png)

![N-[1-(1-adamantyl)ethyl]-N'-(2-naphthyl)thiourea](/img/structure/B376915.png)
![4,12,12-trimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B376917.png)
![12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B376918.png)


![2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetic acid](/img/structure/B376923.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B376924.png)

![4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B376926.png)

![ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B376930.png)

